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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals identify and mitigate common

artifacts encountered in complement inhibition assays.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a CH50 and an AH50 assay?

A1: The CH50 and AH50 assays are functional tests that measure the total activity of the

classical and alternative complement pathways, respectively. The key difference lies in the

activation trigger and the components they evaluate.

CH50 (Classical Pathway): This assay uses antibody-sensitized sheep erythrocytes. The

binding of antibodies to the erythrocyte surface activates the classical pathway via C1q,

leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.

It provides an assessment of the entire classical and terminal pathway (C1 through C9).[1]

AH50 (Alternative Pathway): This assay typically uses rabbit erythrocytes, which act as non-

self surfaces that naturally activate the alternative pathway. This pathway bypasses the need

for C1, C4, and C2. The AH50 assay measures the functional integrity of the alternative

pathway components (Factor B, Factor D, Properdin) and the terminal pathway.[2][3]

A comparison of results from both assays can help pinpoint deficiencies in specific pathways.

[1] For example, a low CH50 with a normal AH50 suggests a deficiency in the classical
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pathway components (C1, C4, C2).[1][3]

Q2: My results show low complement activity. How can I distinguish between a true component

deficiency and in-vitro sample degradation?

A2: Low complement activity can be caused by either a genuine deficiency of one or more

components or by pre-analytical issues that lead to the degradation or consumption of

complement proteins before the assay is run.[4] Strict sample handling is critical because many

complement components are labile.[4]

To differentiate, consider the following:

Review Sample Handling Procedures: Complement components are sensitive to heat.

Samples for functional assays should be collected on ice, centrifuged at 4°C, and the serum

or plasma should be aliquoted and frozen at -70°C or lower within 30 minutes to an hour of

collection.[3][5][6] Repeated freeze-thaw cycles should be avoided.[7]

Check for Contamination: Accidental contamination of samples with complement activators

(e.g., immune complexes, microbial products) can lead to consumption of complement

components before the assay begins.

Reconstitution Experiments: If a specific component deficiency is suspected, its functional

activity can be confirmed by adding a purified, functionally active version of that component

to the patient's serum to see if it restores the hemolytic activity of the pathway.[4]

Quantify Individual Components: Alongside functional assays like CH50/AH50, measure the

concentration of individual complement proteins (e.g., C3, C4) using immunochemical

methods like ELISA or nephelometry.[4] If a component's concentration is normal but the

functional assay is low, it may indicate a functionally inactive protein.

Q3: Can the choice of anticoagulant in my plasma sample affect my assay results?

A3: Yes, the choice of anticoagulant is critical and can significantly interfere with complement

functional assays.

EDTA: This anticoagulant strongly inhibits complement activation by chelating both calcium

(Ca²⁺) and magnesium (Mg²⁺) ions, which are essential for the function of C1q and the C3
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convertases. Therefore, EDTA plasma is unsuitable for functional complement assays like

CH50 and AH50.[7] It is, however, the recommended sample type for measuring individual

complement components and their activation products (e.g., C3a, C5a, sC5b-9) because it

prevents artificial activation during sample processing.[7]

Heparin: Heparin can also interfere with complement activity. Low levels of heparin have

been shown to activate complement, while higher levels can be inhibitory by interacting with

numerous complement proteins, including C1q, C4, C3, and Factor H.[7] Due to these

complex and unpredictable interactions, heparinized plasma is generally avoided for

functional complement testing.[7]

Serum: For functional assays (CH50, AH50), serum is the preferred sample type. Blood

should be collected in tubes without anticoagulants, allowed to clot on ice, and centrifuged at

low temperatures to separate the serum.[3][5][6]

Anticoagulant
Effect on Functional
Assays (CH50, AH50)

Recommended Use

EDTA
Strong inhibition due to Ca²⁺

and Mg²⁺ chelation.

Measurement of complement

activation products (e.g., C3a,

C5a, sC5b-9).

Heparin
Variable interference; can

activate or inhibit complement.

Generally not recommended

for complement functional

assays.

None (Serum)
No interference from

anticoagulants.

Gold standard for CH50 and

AH50 functional assays.

Troubleshooting Guides
Issue 1: Unexpected Inhibition or False Positives with a
Test Compound
You are screening a compound that is not expected to inhibit complement, but you observe a

significant reduction in lysis in your CH50 or AH50 assay.
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Initial Observation

Investigation Steps

Potential Causes & Solutions

Unexpected Inhibition in
CH50/AH50 Assay

Control for Compound Color/Fluorescence:
Run compound in buffer with lysate.

Read absorbance/fluorescence.

Is the signal readout affected?

Assess Direct Lysis or RBC Protection:
Incubate compound with RBCs only

(no serum).

Does compound interact with cells?

Check for Assay Interference:
Does the compound precipitate in serum?

Does it affect pH?

Does compound alter the matrix?

Artifact: Signal Interference
Solution: Subtract background, use

alternative detection method (e.g., ELISA).

Yes

Artifact: Compound lyses RBCs or
protects them from lysis.

Solution: Exclude compound or use
cell-free assay (ELISA).

Yes
Evaluate Non-Specific Protein Binding:

Does the compound bind promiscuously to
serum proteins?

If soluble, is it binding non-specifically?

Artifact: Assay Condition Alteration
Solution: Check compound solubility, adjust buffer,

use lower compound concentration.

Yes

Artifact: Non-specific Binding
Solution: Perform counter-screens,

modify compound structure.

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for false-positive results.

Rule out optical interference:

Problem: Colored compounds can absorb light at the same wavelength used to measure

hemoglobin release (typically 415 or 540 nm), leading to a falsely low reading that appears

as inhibition. Fluorescent compounds can also interfere with detection systems.

Solution: Run a control plate where your compound is added to the supernatant of fully

lysed red blood cells (RBCs). If the absorbance changes, this indicates your compound

interferes with the readout. You may need to subtract this background absorbance or
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switch to an ELISA-based assay format, which includes wash steps that remove the

interfering compound.[8]

Check for direct effects on erythrocytes:

Problem: The test compound itself might be lytic to RBCs, causing hemoglobin release in

the absence of complement, which would mask a true inhibitory effect. Conversely, some

compounds might stabilize the RBC membrane, making it more resistant to lysis.

Solution: Incubate the test compound at various concentrations directly with the

erythrocytes in a buffer without serum. Measure hemoglobin release. If the compound

causes lysis or stabilization, a hemolytic assay may not be suitable.

Investigate compound solubility and aggregation:

Problem: Poorly soluble compounds can precipitate in the aqueous assay buffer or serum

matrix. Aggregates can interfere with the assay by non-specifically sequestering proteins

or scattering light.

Solution: Visually inspect the wells for precipitation. Determine the critical aggregation

concentration of your compound. Test lower concentrations or use a different formulation

buffer if possible.

Assess Matrix Effects:

Problem: The sample matrix (e.g., serum, plasma, compound formulation buffer) contains

numerous components that can affect the assay.[9] This can include non-specific binding

of the compound to matrix proteins or alteration of assay conditions like pH.

Solution: Dilute the sample to minimize the concentration of interfering substances.

Ensure the final pH of the assay well is not altered by the addition of your compound. For

ELISA-based assays, specialized blocking buffers can help reduce matrix effects.[10]

Issue 2: High Inter-assay or Inter-plate Variability
You are observing inconsistent results between experiments or even between plates run on the

same day.
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Potential Cause Recommended Solution

Improper Sample Handling

Ensure strict adherence to sample collection

and storage protocols. Aliquot serum/plasma

upon first thaw to avoid repeated freeze-thaw

cycles. Always keep samples on ice.[5][6][7]

Reagent Variability

Use a single, qualified lot of reagents (e.g.,

erythrocytes, hemolysin, serum source) for the

duration of a study. Qualify new lots of reagents

against the old lot to ensure consistency.

Cell Concentration Errors

Precisely count and standardize the

concentration of erythrocytes for each assay.

Inconsistent cell numbers will directly impact the

amount of lysis.

Incubation Time/Temperature

Use a calibrated incubator or water bath. Ensure

all samples and plates are incubated for the

exact same duration, as complement activation

is a kinetic process.

Pipetting Inaccuracy

Calibrate pipettes regularly. Use reverse

pipetting for viscous solutions like serum.

Ensure consistent mixing at each dilution step.

Edge Effects

In microplate assays, the outer wells can be

prone to evaporation, leading to altered

concentrations. Avoid using the outermost wells

for samples and controls, or fill them with buffer

to create a humidity barrier.

Key Experimental Protocols
Protocol 1: Classical Pathway Hemolytic Assay (CH50)
This protocol is a standard method for determining the functional activity of the classical

complement pathway.

1. Reagent Preparation:
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Veronal Buffered Saline (VBS): Prepare a 5x stock solution containing NaCl, Sodium

Barbitone, Barbitone, MgCl₂, and CaCl₂. Adjust pH to 7.3-7.5. Dilute to 1x with distilled water

for use.[11]

Sensitized Sheep Red Blood Cells (SRBCs):

Wash commercially available SRBCs three times with VBS by centrifugation (600g for 5

min).[11]

Resuspend the packed cells in VBS to make a 10% solution.[11]

Prepare a working dilution of hemolysin (rabbit anti-sheep RBC antibody).

Add an equal volume of the diluted hemolysin dropwise to the 10% SRBC suspension

while gently swirling. This creates the antibody-sensitized erythrocytes.[11]

2. Assay Procedure (96-well plate format):

Serum Dilutions: Prepare serial dilutions of the test serum (e.g., 1:8 to 1:128) in VBS in a

round-bottom 96-well plate.[11][12]

Controls:

Blank (0% Lysis): Wells containing VBS and sensitized SRBCs only (measures

spontaneous lysis).[11]

Total Lysis (100% Lysis): Wells containing distilled water and sensitized SRBCs.[11]

Incubation: Add a standardized volume of sensitized SRBC suspension to all wells. Cover

the plate and incubate at 37°C for 30 minutes.[7][11][12]

Stop Reaction: Pellet the unlysed cells by centrifugation (e.g., 400-1500g for 5-10 minutes).

[7][11][12]

Readout: Transfer the supernatant containing released hemoglobin to a flat-bottom plate.

Measure the absorbance at 415 nm or 540 nm.[7][11]

3. Calculation:
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Subtract the average absorbance of the Blank control from all other readings.

Calculate the percentage of lysis for each serum dilution: % Lysis = (Absorbance of Sample /

Absorbance of Total Lysis Control) * 100.

Plot the % Lysis (y-axis) against the serum dilution factor (x-axis).

The CH50 value is the dilution of serum that causes 50% lysis of the SRBCs, determined by

interpolation from the curve.[11]

Protocol 2: Alternative Pathway Hemolytic Assay (AH50)
This protocol measures the function of the alternative pathway. The key difference from the

CH50 assay is the use of unsensitized rabbit erythrocytes and a buffer that specifically allows

for alternative pathway activation.

1. Reagent Preparation:

EGTA-Mg²⁺ Buffer: Prepare a buffer (e.g., Veronal buffer) containing EGTA (to chelate Ca²⁺

and block the classical pathway) and an excess of Mg²⁺ (required for the alternative

pathway).

Rabbit Red Blood Cells (RRBCs): Wash commercially available RRBCs three times in buffer

by centrifugation to remove plasma proteins. Resuspend to a standardized concentration.

2. Assay Procedure:

Serum Dilutions: Prepare serial dilutions of the test serum in the EGTA-Mg²⁺ buffer.

Controls:

Blank (0% Lysis): Wells with buffer and RRBCs only.

Total Lysis (100% Lysis): Wells with distilled water and RRBCs.

Incubation: Add the standardized RRBC suspension to all wells. Cover and incubate at 37°C

for 30-60 minutes.
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Stop Reaction & Readout: Pellet the remaining cells by centrifugation. Transfer the

supernatant and measure absorbance of released hemoglobin as described for the CH50

assay.

3. Calculation:

The calculation is analogous to the CH50 assay. The AH50 value is the serum dilution that

yields 50% hemolysis.

Protocol 3: ELISA-based Complement Activation Assay
(Classical Pathway)
This method offers a non-hemolytic alternative and is suitable for high-throughput screening.

1. Plate Preparation:

Coat a 96-well microplate with an activator of the classical pathway, such as IgM or

aggregated IgG, overnight at 4°C.[8]

Wash the plate and block with a protein solution (e.g., 2% BSA) to prevent non-specific

binding.[5]

2. Assay Procedure:

Sample Incubation: Add diluted serum samples (and test compounds) to the wells. Incubate

at 37°C for a defined period (e.g., 60 minutes) to allow complement activation and

deposition.

Washing: Wash the plates thoroughly to remove unbound serum components and test

compounds.

Detection:

Add a primary antibody that detects a neoantigen exposed during complement activation

(e.g., an antibody against a C5b-9 neoepitope). Incubate for 60 minutes.[7]

Wash the plate.
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Add a secondary, enzyme-conjugated antibody (e.g., HRP-conjugated anti-rabbit IgG).

Incubate for 60 minutes.

Readout: Wash the plate. Add a chromogenic substrate (e.g., TMB). Stop the reaction with

an acid solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).[5][8]

3. Data Interpretation:

The measured absorbance is directly proportional to the amount of complement activation

product (e.g., C5b-9) deposited on the plate surface. Inhibition is observed as a decrease in

signal.

Signaling Pathway and Workflow Diagrams

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://mlabs.umich.edu/tests/complement-total-alternative-pathway-ah50-functional
https://www.researchgate.net/figure/Interference-data-for-C2-automated-assay_tbl2_324973970
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Classical Pathway

Lectin Pathway

Alternative Pathway

Terminal Pathway

C1q/r/s

C4

cleaves

C2
cleaves

C4b2a
(C3 Convertase)

C3

Antigen-Ab
Complex

MBL/MASP
C4

cleaves

C2
cleaves

C4b2a
(C3 Convertase)

Microbial
Carbohydrates

C3(H2O) Factor B

C3bBb
(C3 Convertase)

cleaved by
Factor D

Factor D

amplification
loop

Pathogen
Surface stabilizes

C5 Convertase
(C4b2a3b or C3bBb3b)

C3b C5b-9
(Membrane Attack Complex)C5cleaves C5b

Click to download full resolution via product page

Caption: The three pathways of complement activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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